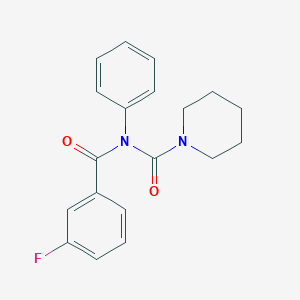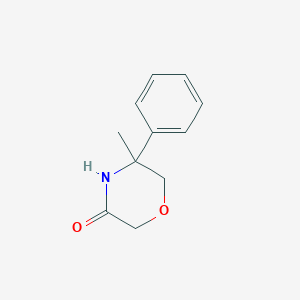
3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that features a piperidine ring, a fluorine atom, and a benzamide moiety
Mecanismo De Acción
Target of Action
Compounds with a piperidine nucleus have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and anticoagulant agents .
Mode of Action
It’s known that piperidine derivatives can interact with various targets to exert their therapeutic effects . For instance, some N-(piperidine-4-yl) benzamide compounds have been shown to exhibit cytotoxic effects against cancer cells .
Biochemical Pathways
Piperidine derivatives have been shown to influence a variety of biochemical pathways depending on their specific targets .
Result of Action
Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Métodos De Preparación
The synthesis of 3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the fluorine atom. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling Reactions: The final step involves coupling the piperidine ring with the benzamide moiety using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Aplicaciones Científicas De Investigación
3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, tuberculosis, and neurological disorders.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Drug Discovery: The compound serves as a lead molecule in the development of new drugs, with modifications to its structure to enhance efficacy and reduce toxicity.
Industrial Applications: It is utilized in the synthesis of other complex organic molecules and as a building block in the production of pharmaceuticals.
Comparación Con Compuestos Similares
3-fluoro-N-phenyl-N-(piperidine-1-carbonyl)benzamide can be compared with other similar compounds, such as:
N-(2-(2-fluorophenyl)-1-(piperidine-1-carbonyl)vinyl)benzamide: This compound has a similar structure but with a vinyl group instead of a benzamide moiety.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound features a pyrazine ring and is studied for its anti-tubercular activity.
1-Benzylpyrrolidine-3-amine derivatives: These compounds contain a piperidine group and are investigated for their potential in treating Alzheimer’s disease.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological activities and chemical reactivity.
Propiedades
IUPAC Name |
N-(3-fluorobenzoyl)-N-phenylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c20-16-9-7-8-15(14-16)18(23)22(17-10-3-1-4-11-17)19(24)21-12-5-2-6-13-21/h1,3-4,7-11,14H,2,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONUZNMRWRNFOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Aminobicyclo[1.1.1]pentan-1-ol hydrochloride](/img/structure/B2775266.png)
![N-(6-bromo[1,3]thiazolo[4,5-b]pyrazin-2-yl)-N-isopropylamine](/img/structure/B2775267.png)
![3-(Thiophen-2-yl)-6-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2775268.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-N-[(oxolan-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2775270.png)
![4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-N-(o-tolyl)piperidine-1-carboxamide oxalate](/img/structure/B2775271.png)

![5-methyl-N'-[(E)-2-phenylethenyl]sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide](/img/structure/B2775274.png)
![3-Methyl-1-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B2775276.png)



![N-(4-bromo-3-methylphenyl)-N-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}amine](/img/structure/B2775281.png)
![Ethyl 4-[({[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2775284.png)
